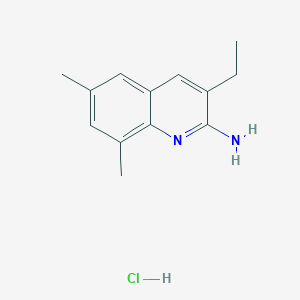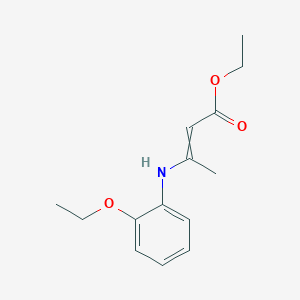
Ethyl 3-(2-ethoxyanilino)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-ethoxyanilino)but-2-enoate: is an organic compound with the molecular formula C14H19NO3 It is an ester derivative of butenoic acid and is characterized by the presence of an ethoxy group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-ethoxyanilino)but-2-enoate typically involves the esterification of butenoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
-
Esterification Reaction:
- Reactants: Butenoic acid, ethanol
- Catalyst: Concentrated sulfuric acid
- Conditions: Reflux for several hours
- Product: Ethyl butenoate
-
Amination Reaction:
- Reactants: Ethyl butenoate, 2-ethoxyaniline
- Catalyst: Base (e.g., sodium hydroxide)
- Conditions: Room temperature, stirring
- Product: this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-(2-ethoxyanilino)but-2-enoate undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids
-
Reduction:
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous solvents
- Products: Corresponding alcohols
-
Substitution:
- Reagents: Halogens (e.g., chlorine, bromine)
- Conditions: Room temperature, solvent (e.g., dichloromethane)
- Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in dichloromethane
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated esters
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-ethoxyanilino)but-2-enoate has several applications in scientific research, including:
-
Chemistry:
- Used as a building block in organic synthesis
- Intermediate in the synthesis of complex molecules
-
Biology:
- Studied for its potential biological activity
- Used in the development of bioactive compounds
-
Medicine:
- Investigated for its potential pharmacological properties
- Used in the synthesis of drug candidates
-
Industry:
- Used in the production of specialty chemicals
- Intermediate in the manufacture of agrochemicals
Wirkmechanismus
The mechanism of action of ethyl 3-(2-ethoxyanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition reactions, where the ethoxy group acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes
Receptors: Binding to receptor sites, modulating their activity
Pathways: Involvement in metabolic pathways, affecting cellular processes
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-ethoxyanilino)but-2-enoate can be compared with other similar compounds, such as:
-
Ethyl butenoate:
- Similar structure but lacks the aniline moiety
- Used as a flavoring agent and in organic synthesis
-
Ethyl 2-butenoate:
- Similar ester functionality but different substitution pattern
- Used in the synthesis of pharmaceuticals and agrochemicals
-
Ethyl 3-ethoxybut-2-enoate:
- Similar ester functionality with an ethoxy group
- Used in the synthesis of fine chemicals
Eigenschaften
CAS-Nummer |
920312-66-9 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
ethyl 3-(2-ethoxyanilino)but-2-enoate |
InChI |
InChI=1S/C14H19NO3/c1-4-17-13-9-7-6-8-12(13)15-11(3)10-14(16)18-5-2/h6-10,15H,4-5H2,1-3H3 |
InChI-Schlüssel |
JGBJPHLJVLXBAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


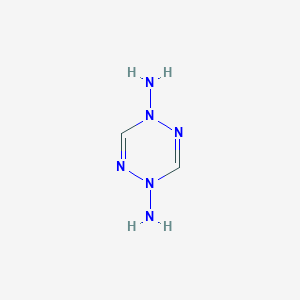

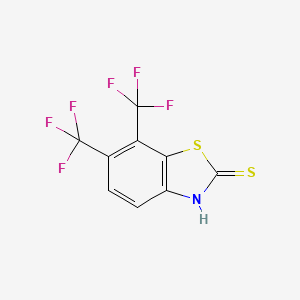
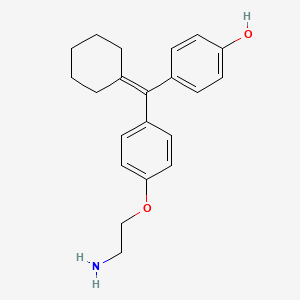

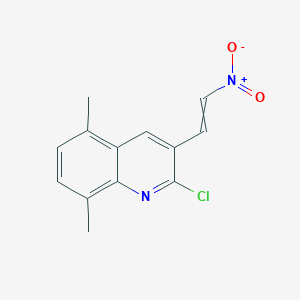
![2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene](/img/structure/B12635322.png)
![Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl-](/img/structure/B12635336.png)

![N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12635349.png)
![6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12635364.png)
![5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12635365.png)
![2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]-](/img/structure/B12635366.png)
